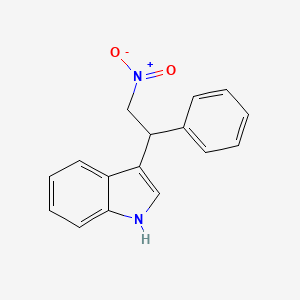

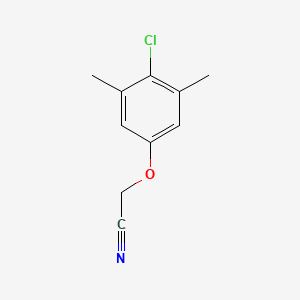

![molecular formula C10H14ClNO3 B1302518 Chlorhydrate de 2-[(benzo[1,3]dioxol-5-ylméthyl)-amino]-éthanol CAS No. 99075-94-2](/img/structure/B1302518.png)

Chlorhydrate de 2-[(benzo[1,3]dioxol-5-ylméthyl)-amino]-éthanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

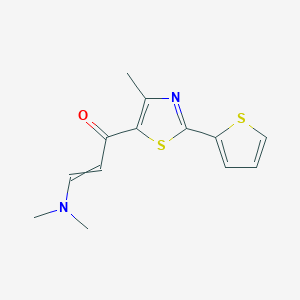

“2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride” is a chemical compound . It is related to other compounds such as “2-(benzo[d][1,3]dioxol-5-yl)ethan-1-amine” and “4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine” which have been used for scientific research .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, new thiourea derivatives incorporating two benzo[d][1,3]dioxol-5-yl moieties have been synthesized through the reaction of two molecules of benzo[d][1,3]dioxol-5-yl isothiocyanate with one molecule of various diamino derivatives .Molecular Structure Analysis

The molecular structure of related compounds has been reported. For instance, the structure of “2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine” has been provided by Sigma-Aldrich .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. A series of chalcone derivatives were designed, synthesized, and evaluated for their cytotoxic potential .Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, the molecular weight of “2-(benzo[d][1,3]dioxol-5-yl)ethan-1-amine” is 234.27 g/mol .Applications De Recherche Scientifique

Cristallographie

Le composé a été utilisé dans des études de cristallographie . La structure cristalline du 2-(6-méthoxynaphtalène-2-yl)propanoate de benzo[d][1,3]dioxol-5-ylméthyle, un composé apparenté, a été étudiée en détail .

Recherche anticancéreuse

Le composé a des applications potentielles dans la recherche anticancéreuse . Une série de 1-benzo[1,3]dioxol-5-yl-indoles portant des motifs hétéroaryles fusionnés en position 3-N ont été conçus en s'appuyant sur les rapports de la littérature concernant l'activité des indoles contre diverses lignées cellulaires cancéreuses . Ces composés ont été synthétisés via un couplage croisé C-N catalysé par le palladium et évalués pour leur activité anticancéreuse contre les lignées cellulaires cancéreuses de la prostate (LNCaP), du pancréas (MIA PaCa-2) et de la leucémie lymphoblastique aiguë (CCRF-CEM) .

Études sur le cycle cellulaire et l'apoptose

Le composé a été utilisé dans des études portant sur le cycle cellulaire et l'apoptose . Le mécanisme préliminaire de l'effet inhibiteur a été étudié via des expériences supplémentaires, telles que l'analyse morphologique par coloration double AO/EB et la coloration au Hoechst 33342, ainsi que l'évaluation de l'apoptose et du cycle cellulaire par analyse FACS .

Recherche antidiabétique

Le composé a des applications potentielles dans la recherche antidiabétique . Des dérivés de benzodioxolcarboxamide ont été synthétisés et étudiés pour leur potentiel antidiabétique .

Mécanisme D'action

Target of Action

Similar compounds have been reported to exhibit activity against various cancer cell lines .

Mode of Action

Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .

Biochemical Pathways

Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with beta-lactamase enzymes, which are involved in antibiotic resistance mechanisms . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This compound’s ability to inhibit specific enzymes makes it a valuable tool in studying enzyme kinetics and mechanisms.

Cellular Effects

The effects of 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cell lines, such as HeLa and A549, by disrupting mitochondrial function and activating caspase pathways . Additionally, it has been found to alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases.

Molecular Mechanism

At the molecular level, 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with beta-lactamase enzymes involves binding to the enzyme’s active site, leading to inhibition of its catalytic activity . This compound also affects gene expression by modulating transcription factors and signaling pathways, resulting in changes in protein synthesis and cellular responses.

Temporal Effects in Laboratory Settings

The temporal effects of 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Its degradation can occur under extreme pH or temperature conditions, leading to a loss of activity. Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in metabolic activity and gene expression profiles .

Dosage Effects in Animal Models

The effects of 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride vary with different dosages in animal models. At low doses, it has been found to exhibit therapeutic effects, such as reducing tumor growth in cancer models. At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies depending on the animal model and the route of administration.

Metabolic Pathways

2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and bioavailability.

Transport and Distribution

The transport and distribution of 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with membrane transporters, facilitating its uptake into cells. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride is critical for its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis . The compound’s targeting to specific subcellular compartments is mediated by targeting signals and post-translational modifications, which direct it to the appropriate organelles.

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-5-ylmethylamino)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c12-4-3-11-6-8-1-2-9-10(5-8)14-7-13-9;/h1-2,5,11-12H,3-4,6-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFIUBMCRAITEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCCO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol](/img/structure/B1302445.png)

![5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol](/img/structure/B1302463.png)

![4-(3-methoxypropyl)-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1302466.png)

![3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B1302468.png)

![2-[[4-(Trifluoromethyl)phenyl]sulphonyl]ethanethioamide](/img/structure/B1302475.png)